molecular formula C22H24ClF4NO3 B5281099 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride

Cat. No.: B5281099
M. Wt: 461.9 g/mol
InChI Key: WBZQCFPWJAGZOF-BJILWQEISA-N
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Description

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride involves several steps:

    Starting Materials: The synthesis begins with 2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)benzaldehyde.

    Formation of the Prop-2-enyl Group: This involves a Wittig reaction to introduce the prop-2-enyl group.

    Morpholine Addition: The final step involves the addition of morpholine to the prop-2-enyl group, followed by hydrochloride salt formation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • 2,3,5,6-Tetrafluoroterephthalaldehyde
  • 2,3,5,6-Tetrafluorothiophenol

Uniqueness

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride stands out due to its unique combination of fluorine atoms and morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F4NO3.ClH/c1-2-12-29-15-5-7-16(8-6-15)30-22-20(25)18(23)17(19(24)21(22)26)4-3-9-27-10-13-28-14-11-27;/h3-8H,2,9-14H2,1H3;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZQCFPWJAGZOF-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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